molecular formula C19H22N2O4 B12557954 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol CAS No. 142289-06-3

6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol

Cat. No.: B12557954
CAS No.: 142289-06-3
M. Wt: 342.4 g/mol
InChI Key: DTIQUAHCKRGRJV-UHFFFAOYSA-N
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Description

6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol is an organic compound characterized by its complex structure, which includes a nitrophenyl group, an imino group, and a hexanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol typically involves a multi-step process:

    Formation of the imino group: This step involves the condensation of 4-nitrobenzaldehyde with an amine to form the imino group.

    Attachment of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction.

    Formation of the hexanol chain: The final step involves the attachment of the hexanol chain through an etherification reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the imino group.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-amine
  • 6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ether

Uniqueness

6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexanol chain and phenoxy group provide versatility in chemical reactions, while the nitrophenyl and imino groups contribute to its biological activity.

Properties

CAS No.

142289-06-3

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

6-[4-[(4-nitrophenyl)iminomethyl]phenoxy]hexan-1-ol

InChI

InChI=1S/C19H22N2O4/c22-13-3-1-2-4-14-25-19-11-5-16(6-12-19)15-20-17-7-9-18(10-8-17)21(23)24/h5-12,15,22H,1-4,13-14H2

InChI Key

DTIQUAHCKRGRJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)[N+](=O)[O-])OCCCCCCO

Origin of Product

United States

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